molecular formula C7H8O2S B3379048 3-(Methanesulfinyl)phenol CAS No. 15105-62-1

3-(Methanesulfinyl)phenol

Cat. No. B3379048
CAS RN: 15105-62-1
M. Wt: 156.2 g/mol
InChI Key: NYEJOIGPFQJXFY-UHFFFAOYSA-N
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Description

3-(Methanesulfinyl)phenol, also known as mesulfen, is an organic compound that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a molecular formula of C7H8O2S. Mesulfen has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Mesulfen has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and antitumor activities. Mesulfen has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Moreover, 3-(Methanesulfinyl)phenol has been found to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes.

Mechanism of Action

The mechanism of action of 3-(Methanesulfinyl)phenol is not fully understood, but it is thought to involve the modulation of various signaling pathways, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Mesulfen has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Moreover, 3-(Methanesulfinyl)phenol has been shown to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects
Mesulfen has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor activities. Mesulfen has also been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Moreover, 3-(Methanesulfinyl)phenol has been found to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

Mesulfen has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. Moreover, it has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. However, 3-(Methanesulfinyl)phenol also has some limitations for lab experiments. It has a low solubility in organic solvents, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on 3-(Methanesulfinyl)phenol. One direction is to investigate the mechanism of action of 3-(Methanesulfinyl)phenol in more detail, in order to better understand its physiological effects. Another direction is to explore the potential applications of 3-(Methanesulfinyl)phenol in various fields, such as drug development, cancer therapy, and neuroprotection. Moreover, the synthesis method of 3-(Methanesulfinyl)phenol can be optimized to improve the yield and purity of the compound. Finally, the pharmacokinetics and pharmacodynamics of 3-(Methanesulfinyl)phenol can be studied in more detail, in order to better understand its potential clinical applications.
Conclusion
In conclusion, 3-(Methanesulfinyl)phenol is an organic compound that has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and antitumor activities, and to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Mesulfen has also been found to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes. There are several future directions for research on 3-(Methanesulfinyl)phenol, including the investigation of its mechanism of action, the exploration of its potential applications in various fields, and the optimization of its synthesis method.

properties

IUPAC Name

3-methylsulfinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10(9)7-4-2-3-6(8)5-7/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEJOIGPFQJXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594396, DTXSID30901218
Record name 3-(Methanesulfinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfinyl)phenol

CAS RN

15105-62-1
Record name 3-(Methanesulfinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfinylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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